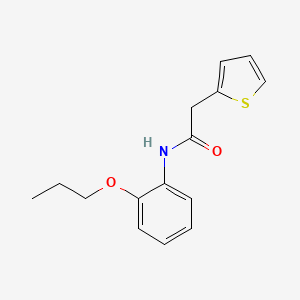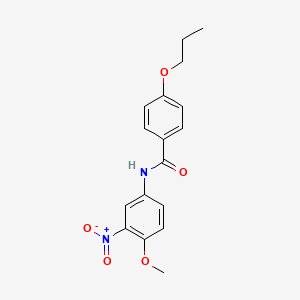![molecular formula C17H29ClN2O2 B4404126 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as Prazosin, is a medication used to treat high blood pressure and post-traumatic stress disorder (PTSD). It is a selective alpha-1 adrenergic receptor antagonist that works by relaxing the blood vessels and reducing the workload on the heart.
Wirkmechanismus
1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride works by selectively blocking the alpha-1 adrenergic receptors in the smooth muscle cells of the blood vessels, causing them to relax and widen. This results in a decrease in blood pressure and an increase in blood flow to the heart and other organs. This compound also has an effect on the sympathetic nervous system, which is responsible for the "fight or flight" response. By blocking the alpha-1 receptors, this compound can reduce the symptoms of anxiety and PTSD.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can lower blood pressure, increase heart rate, and improve blood flow to the heart and other organs. It can also reduce the symptoms of anxiety and PTSD, such as nightmares and flashbacks. This compound has been shown to have a positive effect on cognitive function, including memory and attention.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the alpha-1 adrenergic receptor and its role in various physiological processes. This compound is also relatively easy to synthesize and is commercially available. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, meaning that its effects may be transient and difficult to measure. In addition, this compound can have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride include investigating its potential use in treating other conditions and developing new alpha-1 adrenergic receptor antagonists with improved selectivity and potency.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been extensively studied for its therapeutic effects in treating high blood pressure and PTSD. It has also been investigated for its potential use in treating other conditions such as benign prostatic hyperplasia, Raynaud's disease, and congestive heart failure. In addition, this compound has been studied for its effects on the brain and behavior, including its ability to reduce anxiety and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-5-15-6-7-16(17(14-15)20-3)21-13-12-19-10-8-18(2)9-11-19;/h6-7,14H,4-5,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEPCZSPUFKRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCN2CCN(CC2)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4404043.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)

amine hydrochloride](/img/structure/B4404065.png)
![methyl 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4404074.png)
![2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404084.png)
![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)

![ethyl 4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4404101.png)
![2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4404105.png)

![1-[4-(benzyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4404110.png)
![1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404116.png)